Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has a molecular formula of C14H11F2NO3S .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains functional groups such as an ester and a ketone . The presence of fluorine atoms could potentially enhance its reactivity and biological activity.Physical and Chemical Properties Analysis
This compound has a molecular weight of 311.3 . Its melting point is 202°C and its predicted boiling point is 436.8±45.0°C . It has a predicted density of 1.50±0.1 g/cm3 . The compound is solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications
Synthesis and Antibacterial Activity
A significant application of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is in the synthesis of antibacterial agents. Researchers have developed various derivatives of this compound to explore structure-activity relationships. For instance, one study synthesized 6,7,8-polysubstituted compounds and found that specific derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibacterial agents (Koga et al., 1980).
Key Intermediate in Tricyclic Quinolone Synthesis
This compound serves as a key intermediate in the synthesis of tricyclic quinolones, such as prulifloxacin (NM441), showcasing its importance in the pharmaceutical industry. A practical synthesis method was developed, highlighting the compound's role in producing quinolone derivatives with potential therapeutic applications (Matsuoka et al., 1997).
Reactivity and Synthesis of Derivatives
The reactivity of this compound with other chemical compounds to produce derivatives with potential biological activity is another significant application. For example, its reaction with α-acetyl-N-arylhydrazonoyl chlorides resulted in the synthesis of compounds with potential pharmaceutical applications, as indicated by analytical and spectral data (Zahra et al., 2007).
Development of Novel Anticancer Agents
Another study focused on the synthesis of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, exploring their potential as anticancer agents. This research highlights the compound's utility in generating new chemical entities for cancer treatment, although the tested compounds did not exhibit significant activity against several cancer cell lines (Facchinetti et al., 2015).
Molecular Docking Studies
The compound's derivatives have also been evaluated for their inhibitory activity against tyrosine kinases, crucial enzymes in cancer progression. A derivative showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFLEGLYUEYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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